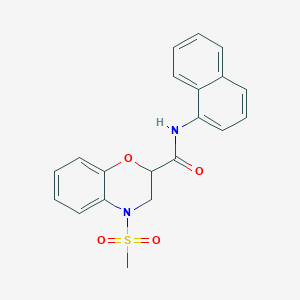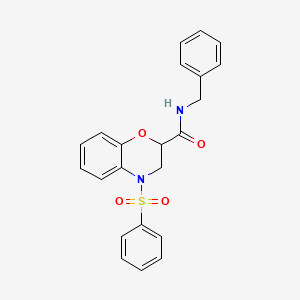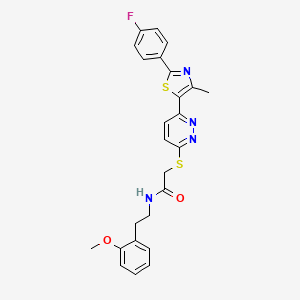![molecular formula C22H31N5O B11246366 2-[4-(4-tert-butylbenzoyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine](/img/structure/B11246366.png)
2-[4-(4-tert-butylbenzoyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound, also known by its systematic name N-{2-[4-(4-tert-butylbenzoyl)piperazin-1-yl]ethyl}-N’-(4-methylphenyl)ethanediamide , has the molecular formula C19H24N4O with a molecular weight of approximately 324.43 g/mol. It features a piperazine ring and a pyrimidine core, making it an intriguing molecule for scientific exploration.
Preparation Methods
Synthetic Routes:
The synthetic routes for this compound involve the condensation of appropriate starting materials. While specific details may vary, a common approach includes the reaction of a piperazine derivative (such as 4-tert-butylpiperazine) with a pyrimidine precursor (e.g., 4-aminopyrimidine) under suitable conditions. The tert-butylbenzoyl group is introduced during the synthesis.
Industrial Production:
Industrial-scale production methods typically employ efficient and scalable processes. These may involve high-yield reactions, purification steps, and optimization for cost-effectiveness. Unfortunately, precise industrial methods for this compound are not widely documented.
Chemical Reactions Analysis
Reactivity:
Oxidation: The tert-butylbenzoyl group may undergo oxidation under certain conditions.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen or other functional groups.
Reduction: Reduction of the carbonyl group or other moieties is possible.
Common Reagents and Conditions:
Base-Catalyzed Hydrolysis: To remove protecting groups.
Nucleophiles: For substitution reactions.
Reduction Agents: Such as hydrides (e.g., LiAlH) for reduction steps.
Major Products:
The major products depend on the specific reactions performed. Cleavage of the tert-butylbenzoyl group or modification of the piperazine ring can yield diverse derivatives.
Scientific Research Applications
This compound finds applications in various fields:
Medicine: Investigated as potential drug candidates due to its structural features.
Chemical Biology: Used in studies related to enzyme inhibition, receptor binding, and cellular pathways.
Industry: May serve as a building block for more complex molecules.
Mechanism of Action
The precise mechanism remains an active area of research. Potential molecular targets and pathways involve interactions with proteins, receptors, or enzymes. Further studies are needed to elucidate its effects fully.
Comparison with Similar Compounds
While no direct analogs are mentioned, researchers often compare this compound to related piperazine-based or pyrimidine-containing molecules. Its unique combination of functional groups sets it apart.
Properties
Molecular Formula |
C22H31N5O |
|---|---|
Molecular Weight |
381.5 g/mol |
IUPAC Name |
(4-tert-butylphenyl)-[4-[4-(dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C22H31N5O/c1-16-15-19(25(5)6)24-21(23-16)27-13-11-26(12-14-27)20(28)17-7-9-18(10-8-17)22(2,3)4/h7-10,15H,11-14H2,1-6H3 |
InChI Key |
QMNGTOOCSGDLSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)C(C)(C)C)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-((1,3-dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-isopropylacetamide](/img/structure/B11246285.png)
![N-(5-chloro-2-methoxyphenyl)-2-[(2-ethyl-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetamide](/img/structure/B11246288.png)
![2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]acetamide](/img/structure/B11246293.png)
![N-[1-(1-phenyl-1H-tetrazol-5-yl)cyclohexyl]-2,3-dihydro-1,4-benzodioxin-6-amine](/img/structure/B11246301.png)
![3-[4-(2-Methyl-5-nitrobenzenesulfonyl)piperazin-1-YL]-6-(piperidin-1-YL)pyridazine](/img/structure/B11246309.png)
![2-[5-(acetylamino)-6-oxo-3-phenylpyridazin-1(6H)-yl]-N-(2-ethylphenyl)propanamide](/img/structure/B11246335.png)
![N-(2-Ethoxyphenyl)-2-{[4-methyl-6-(pyrrolidine-1-sulfonyl)quinolin-2-YL]sulfanyl}acetamide](/img/structure/B11246349.png)

![6-Allyl-5,5-dioxo-N~9~-phenyl-5,6-dihydro-5lambda~6~-dibenzo[C,E][1,2]thiazine-9-carboxamide](/img/structure/B11246359.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11246376.png)

![N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)-1-naphthamide](/img/structure/B11246385.png)

